Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-(4-nitrophenyl)-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-2-19-12(16)11-7-10(13-14-11)8-3-5-9(6-4-8)15(17)18/h3-7H,2H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUYCGGHAQQEFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The traditional approach involves reacting ethyl 3-oxo-3-(4-nitrophenyl)propanoate with hydrazine hydrate. The β-keto ester’s carbonyl groups undergo nucleophilic attack by hydrazine, forming a hydrazone intermediate that cyclizes into the pyrazole ring. Regioselectivity arises from the electronic effects of the 4-nitrophenyl group, which directs the hydrazine attack to the β-keto carbonyl, positioning the nitro group at the 5-position.
Optimization of Reaction Conditions
Key parameters include:
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Temperature : Reactions proceed optimally at 80–100°C in ethanol, minimizing side products like regioisomers.
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Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization rates but may reduce yields due to side reactions.
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Stoichiometry : A 1:1 molar ratio of β-keto ester to hydrazine prevents over-alkylation.
| Parameter | Optimal Value | Yield Range | Purity |
|---|---|---|---|
| Temperature | 80°C | 60–75% | ≥95% |
| Solvent | Ethanol | 65–80% | ≥90% |
| Reaction Time | 6–8 hours | — | — |
Limitations
This method struggles with sterically hindered β-keto esters, often yielding <50% for bulky substituents. Additionally, acidic workup can hydrolyze the ethyl ester, necessitating neutral pH conditions during purification.
Trichloromethyl Enone-Based Regiocontrolled Synthesis
Methodology Overview
A 2023 ACS study demonstrated a one-pot, three-component synthesis using trichloromethyl enones, hydrazines, and alcohols. The protocol involves:
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Cyclization : (E)-4,4,4-trichloro-1-(4-nitrophenyl)but-2-en-1-one reacts with hydrazine derivatives.
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Alcoholysis : The trichloromethyl group is converted to the ethyl ester via nucleophilic substitution.
Regioselectivity Control
The nature of the hydrazine dictates product regiochemistry:
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Arylhydrazine Hydrochlorides : Yield 1,3-regioisomers (e.g., 1-aryl-3-carboxyalkylpyrazoles).
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Free Hydrazines : Exclusively form 1,5-regioisomers (e.g., 1-aryl-5-carboxyalkylpyrazoles).
For the target compound, free hydrazines are employed to position the 4-nitrophenyl group at the 5-position.
Alcoholysis for Ester Formation
The trichloromethyl group undergoes sequential substitution with alcohols:
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Dichloroalkene Formation : Base-mediated elimination generates a reactive intermediate.
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Nucleophilic Attack : Ethanol attacks the acyl chloride, forming the ethyl ester.
| Alcohol | Reaction Time | Yield | Purity |
|---|---|---|---|
| Methanol | 4–6 hours | 85% | ≥98% |
| Ethanol | 6–8 hours | 78% | ≥95% |
Ethanol’s steric bulk slightly reduces yields compared to methanol but is essential for obtaining the ethyl ester.
Comparative Analysis of Preparation Methods
Efficiency and Scalability
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Cyclocondensation : Suitable for small-scale synthesis but limited by moderate yields (60–80%).
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Trichloromethyl Enone : Scalable via continuous flow reactors, achieving 52–97% yields with precise regiocontrol.
Functional Group Tolerance
Electron-withdrawing groups (e.g., nitro) on the hydrazine or enone enhance cyclization rates but complicate alcoholysis. For example, 4-nitrophenyl-substituted enones require extended reaction times (72 hours) for complete trichloromethyl conversion.
Cost and Practicality
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β-Keto Esters : Economical for academic labs but require custom synthesis.
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Trichloromethyl Enones : Commercially available but necessitate stringent handling due to chlorine content.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate exhibits a range of biological activities, making it a valuable compound in drug development.
Antimicrobial Properties
Research indicates that pyrazole derivatives, including this compound, possess notable antimicrobial effects. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, suggesting potential use as antibacterial agents .
Anti-inflammatory and Analgesic Effects
The compound has also been investigated for its anti-inflammatory and analgesic properties. It has been shown to reduce inflammation in animal models, which positions it as a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs) similar to celecoxib .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. This compound has been evaluated for its ability to induce apoptosis in cancer cells, making it a subject of interest for cancer therapeutics .
Agricultural Applications
In addition to its medicinal uses, this compound has applications in agriculture.
Pesticidal Activity
The compound has demonstrated efficacy as a pesticide, particularly against various insect pests. Its structural characteristics allow it to interact effectively with biological targets in pests, leading to mortality and reduced reproduction rates .
Herbicidal Properties
Studies have shown that pyrazole derivatives can act as herbicides by inhibiting specific enzymatic pathways in plants, thereby controlling weed growth without harming crops .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, leading to the modulation of biological activities. The pyrazole ring can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Carboxylate Derivatives
Table 1: Key Properties of Ethyl 5-(4-Nitrophenyl)-1H-Pyrazole-3-Carboxylate and Analogues
Key Observations :
- Yield Trends: Nitro-substituted derivatives (e.g., SI-51) generally exhibit lower yields (52%) compared to non-nitro analogues (e.g., SI-50: 82%) due to steric and electronic challenges during synthesis .
- Melting Points: Nitro groups enhance polarity, often increasing melting points. For example, 5-ethoxymethyleneamino-3-(4-fluorophenyl)-1-(4-nitrophenyl)pyrazole-4-carbonitrile (15a) melts at 194–196°C , though SI-51’s exact melting point is unreported.
- Crystallography: Ethyl 5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate crystallizes in a monoclinic system (space group P2₁/n), suggesting nitro analogues may adopt similar packing patterns .
Reactivity and Functionalization
- Hydrolysis : SI-51 is hydrolyzed to 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid (22) for further derivatization, a pathway less common in analogues lacking electron-withdrawing groups .
- Biological Activity: Nitro groups enhance interactions with biological targets. For instance, SI-51-derived inhibitors target pyrophosphatases , while non-nitro derivatives like L6 (Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate) act as corrosion inhibitors .
Commercial and Industrial Relevance
- Supplier Availability : Ethyl 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylate has 7 suppliers , indicating robust commercial demand . In contrast, SI-51 (CAS: 1316754-30-9) is less widely available, reflecting specialized synthetic requirements.
- Purity Standards : High-purity derivatives like Ethyl 5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylate (≥97%) are critical for pharmaceutical intermediates, whereas SI-51 is typically synthesized in research settings .
Biological Activity
Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound features a pyrazole ring substituted with a nitrophenyl group and an ethyl ester. This structure is significant as it influences the compound's interaction with biological targets.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as fungal pathogens like Candida albicans .
2. Anti-inflammatory Activity
The compound has been explored for its anti-inflammatory potential. In vitro studies demonstrated that it significantly inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds derived from this structure showed up to 85% inhibition of TNF-α at concentrations around 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .
3. Anticancer Activity
this compound has been evaluated for its anticancer properties, particularly against lung cancer cell lines (A549). Research indicates that it induces cell cycle arrest and promotes autophagy, leading to decreased cell proliferation in a dose-dependent manner . The mechanism involves modulation of apoptotic pathways, enhancing its potential as a chemotherapeutic agent.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The nitrophenyl group may interact with enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : The compound can influence receptor activity related to inflammation and cancer progression.
- Molecular Docking Studies : Computational studies suggest strong binding affinities to key targets involved in cancer and inflammation .
Case Studies
Synthesis and Derivatives
This compound serves as a precursor for synthesizing various pyrazole derivatives with enhanced biological activities. These derivatives have been developed to improve efficacy against specific targets or to reduce toxicity in normal cells .
Q & A
Q. What are the common synthetic routes for Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate?
- Methodological Answer : The compound is typically synthesized via cyclocondensation or coupling reactions. For example:
- Cyclocondensation : Hydrazide derivatives react with β-ketoesters under acidic conditions. In one protocol, ethyl 2-cyano-3-ethoxyacrylate reacts with 4-methylbenzenesulfonylhydrazide to form pyrazole intermediates, which are further functionalized .
- Ester Hydrolysis : Ethyl esters (e.g., ethyl 1-(4-sulfamoylphenyl)-5-(p-tolyl)-1H-pyrazole-3-carboxylate) are hydrolyzed to carboxylic acids using trifluoroacetic acid (TFA) or aqueous HCl. Yields range from 68% to 88% depending on reaction time and purification methods (e.g., combiflash chromatography) .
- Chlorination : N-Chlorosuccinimide (NCS) in DMF at 70°C introduces chlorine substituents to the pyrazole core, achieving >90% yields .
Q. How is the structure of this compound confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., SHELX or WinGX) resolves the 3D structure. For example, a derivative (Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate) was analyzed at 100 K, yielding R-factor = 0.034 and wR-factor = 0.091 .
- NMR Spectroscopy : Key peaks include:
- Ester C=O stretch at ~1710 cm⁻¹ (IR) .
- Pyrazole CH proton at δ 7.05 ppm (¹H NMR) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 327.7 [M+1]+) confirm molecular weight .
Advanced Research Questions
Q. How can researchers optimize the hydrolysis of the ethyl ester group to improve carboxylic acid yield?
- Methodological Answer :
- Reaction Conditions : Use TFA for trityl deprotection (yield: 88%) or 1M HCl with extended stirring (12–24 hours) .
- Purification : Combiflash chromatography with 30% EtOAc/hexane improves purity (>99% via HPLC) .
- Catalysts : DMAP (0.1 eq.) in pyridine accelerates sulfonamide coupling, reducing side products .
Q. What strategies are employed to analyze structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Substitution Patterns : Derivatives with 4-nitrophenyl or 4-chlorophenyl groups show enhanced antiproliferative activity (IC₅₀ < 10 μM in cancer cell lines) .
- Bifunctional Conjugates : Linking the pyrazole core to HDAC inhibitors (e.g., via methylene linkers) improves dual inhibitory activity (e.g., COX-2 and HDAC) .
- Enzymatic Assays : IC₅₀ values against Chikungunya virus P2 cysteine protease are measured using fluorogenic substrates, with covalent inhibitors achieving sub-micromolar potency .
Q. How to address discrepancies in crystallographic data during structural refinement?
- Methodological Answer :
- Software Tools : Use SIR97 for robust direct-method solutions and least-squares refinement. Its automated features reduce human error in phase determination .
- Validation : Cross-check SHELXL refinement (e.g., thermal parameters, bond lengths) against literature standards. For example, SHELX may struggle with twinned macromolecular data, necessitating alternative software .
- Data Quality : High-resolution (<1.0 Å) data collection minimizes noise. For low-resolution data, iterative refinement with restraints (e.g., riding hydrogen atoms) improves accuracy .
Q. What methodologies are effective in assessing the compound’s inhibitory activity against target enzymes?
- Methodological Answer :
- Kinetic Assays : Measure IC₅₀ using fluorogenic substrates (e.g., Ac-LEHD-AMC for caspases) .
- Covalent Binding Studies : LC-MS/MS identifies adduct formation (e.g., β-amidomethyl vinyl sulfones with Chikungunya P2 cysteine) .
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes. For example, pyrazole derivatives show hydrogen bonding with HDAC catalytic Zn²⁺ ions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
